Tropicamide

Description

This compound is an alkaloid atropine‐derived anticholinergic drug and a non‐selective antagonist of muscarinic acetylcholine (mACh) receptors. Usually available in ophthalmic formulations, this compound is used to cause mydriasis and cycloplegia for eye exams or ocular procedures. It is also used in combination with [hydroxyamphetamine] for the same indication. Oral this compound has been investigated as a potential drug to relieve sialorrhea in patients with Parkinson's Disease.

This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.

This compound is a synthetic muscarinic antagonist with actions similar to atropine and with an anticholinergic property. Upon ocular administration, this compound binds to and blocks the muscarinic receptors in the sphincter and ciliary muscle in the eye. This inhibits the responses from cholinergic stimulation, producing dilation of the pupil and paralysis of the ciliary muscle. This compound is a diagnostic agent and is used to produce short-duration mydriasis and cycloplegia.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and is indicated for mydriasis and has 5 investigational indications.

One of the MUSCARINIC ANTAGONISTS with pharmacologic action similar to ATROPINE and used mainly as an ophthalmic parasympatholytic or mydriatic.

See also: Hydroxyamphetamine hydrobromide; this compound (component of); Phenylephrine Hydrochloride; this compound (component of).

Properties

IUPAC Name |

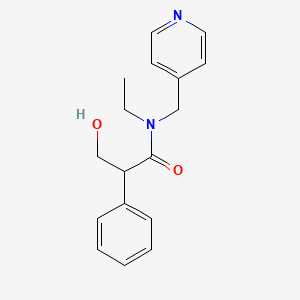

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDKAVGWHJFAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045220 | |

| Record name | Tropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L | |

| Record name | SID50086517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1508-75-4 | |

| Record name | Tropicamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropicamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tropicamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropicamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPICAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.5 °C | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Tropicamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropicamide, a synthetic derivative of tropic acid, is a widely used anticholinergic agent in ophthalmology for its mydriatic and cycloplegic effects. As a chiral molecule, it exists as two enantiomers, (S)-(-)-tropicamide and (R)-(+)-tropicamide, which exhibit different pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and distinct properties of this compound enantiomers. It includes detailed experimental protocols for the synthesis of racemic this compound and the resolution of its enantiomers. Furthermore, this guide delves into the pharmacological profiles of the individual enantiomers, supported by quantitative data, and elucidates their mechanism of action through a detailed description of the relevant signaling pathways.

Discovery and Historical Context

This compound was first approved for medical use in the United States in 1960 and is marketed under brand names such as Mydriacyl and Tropicacyl.[1][2] Its development in the mid-20th century marked a significant advancement in ophthalmic diagnostics, offering a shorter duration of action compared to atropine.[3] This allowed for quicker recovery times for patients undergoing eye examinations. This compound is an antimuscarinic drug that produces short-acting mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) when administered as eye drops.[2] These effects are crucial for a thorough examination of the lens, vitreous humor, and retina.[2]

Synthesis of this compound and its Enantiomers

The synthesis of this compound involves a multi-step process, beginning with the preparation of key precursors, followed by the synthesis of the racemic mixture, and finally, the resolution of the individual enantiomers.

Synthesis of Precursors

The primary precursors for the synthesis of this compound are O-acetyltropyl chloride and N-ethyl-N-(pyridin-4-ylmethyl)amine.

2.1.1. Synthesis of O-acetyltropyl chloride

O-acetyltropyl chloride is synthesized from tropic acid. The hydroxyl group of tropic acid is first protected by acetylation with acetyl chloride, followed by conversion of the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of O-acetyltropyl chloride

-

Materials: Tropic acid, acetyl chloride, thionyl chloride (or oxalyl chloride), N,N-dimethylformamide (DMF, catalyst), dichloromethane (solvent).

-

Procedure:

-

Suspend tropic acid in dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add acetyl chloride to the suspension and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the acetylation is complete, slowly add oxalyl chloride (or thionyl chloride) to the reaction mixture.

-

Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).

-

The resulting solution of O-acetyltropyl chloride in dichloromethane is typically used directly in the next step without isolation.

-

2.1.2. Synthesis of N-ethyl-N-(pyridin-4-ylmethyl)amine

This secondary amine can be synthesized via reductive amination of 4-pyridinecarboxaldehyde with ethylamine.

Experimental Protocol: Synthesis of N-ethyl-N-(pyridin-4-ylmethyl)amine

-

Materials: 4-Pyridinecarboxaldehyde, ethylamine, sodium triacetoxyborohydride (reducing agent), dichloromethane (solvent), acetic acid (catalyst).

-

Procedure:

-

Dissolve 4-pyridinecarboxaldehyde and ethylamine in dichloromethane.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature.

-

Portion-wise, add sodium triacetoxyborohydride to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield N-ethyl-N-(pyridin-4-ylmethyl)amine.

-

Synthesis of Racemic this compound

Racemic this compound is synthesized by the coupling of O-acetyltropyl chloride and N-ethyl-N-(pyridin-4-ylmethyl)amine, followed by the deprotection of the acetyl group.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials: O-acetyltropyl chloride solution, N-ethyl-N-(pyridin-4-ylmethyl)amine, triethylamine (base), dichloromethane (solvent), hydrochloric acid.

-

Procedure:

-

To a solution of N-ethyl-N-(pyridin-4-ylmethyl)amine and triethylamine in dichloromethane, slowly add the previously prepared solution of O-acetyltropyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

To the organic layer, add hydrochloric acid and heat to hydrolyze the acetyl protecting group.

-

Cool the mixture, separate the aqueous layer, and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude this compound.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure racemic this compound.

-

Chiral Resolution of this compound Enantiomers

The separation of the (S)- and (R)-enantiomers of this compound can be achieved by forming diastereomeric salts with a chiral resolving agent, such as lactic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of this compound Enantiomers

-

Materials: Racemic this compound, (S)-(+)-lactic acid (resolving agent), a chiral solvent (e.g., (R)-(+)-phenylethanol), chloroform, sodium hydroxide, sulfuric acid.

-

Procedure:

-

Dissolve racemic this compound in the chiral solvent.

-

Add a solution of (S)-(+)-lactic acid in the same chiral solvent. The molar ratio of lactic acid to this compound is typically less than 1:1 (e.g., 0.5:1).

-

Allow the mixture to stand to induce crystallization of the less soluble diastereomeric salt, (S)-(-)-tropicamide-(S)-(+)-lactate.

-

Collect the crystals by filtration.

-

To isolate the (S)-(-)-tropicamide, dissolve the crystals in water and basify with a sodium hydroxide solution to a pH of 9-10.

-

Extract the (S)-(-)-tropicamide with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure (S)-(-)-enantiomer.

-

To isolate the (R)-(+)-tropicamide from the mother liquor, acidify the filtrate with sulfuric acid and extract with chloroform to remove the chiral solvent.

-

Basify the aqueous layer with sodium hydroxide and extract the (R)-(+)-tropicamide with chloroform.

-

Wash, dry, and evaporate the solvent to obtain the pure (R)-(+)-enantiomer.

-

Physicochemical and Pharmacological Properties of this compound Enantiomers

The two enantiomers of this compound exhibit distinct pharmacological profiles, with the (S)-(-)-enantiomer being the more potent antimuscarinic agent.

Quantitative Data

| Property | (S)-(-)-Tropicamide | (R)-(+)-Tropicamide | Racemic this compound | Reference(s) |

| pA2 value (rabbit iris sphincter) | 7.88 | 6.18 | - | |

| Relative Blocking Activity | ~50x more active | 1x | - | |

| Muscarinic Receptor Binding Affinity (pKi) | ||||

| M1 Receptor | - | - | 7.08 ± 0.04 | |

| M2 Receptor | - | - | 7.19 ± 0.1 | |

| M3 Receptor | - | - | 6.99 ± 0.07 | |

| M4 Receptor | - | - | 6.86 ± 0.12 | |

| M5 Receptor | - | - | 6.42 ± 0.14 | |

| Pharmacokinetics (Ocular Administration) | ||||

| Time to Peak Plasma Concentration | - | - | 5 minutes | |

| Plasma Half-life | - | - | ~30 minutes |

The data clearly indicates that the antimuscarinic activity of this compound resides primarily in the (S)-(-)-enantiomer, which is approximately 50 times more potent than the (R)-(+)-enantiomer in blocking muscarinic receptors in the rabbit iris sphincter. While racemic this compound is a non-selective muscarinic antagonist, binding to all five subtypes with similar affinity, the specific binding profiles of the individual enantiomers have not been fully elucidated in the available literature.

Mechanism of Action and Signaling Pathway

This compound exerts its mydriatic and cycloplegic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the eye. The primary receptor subtype involved in these actions is the M3 muscarinic receptor, which is predominantly expressed in the iris sphincter muscle and the ciliary muscle.

M3 Muscarinic Receptor Signaling Pathway

Acetylcholine released from parasympathetic nerves normally binds to M3 receptors on the smooth muscle cells of the iris sphincter and ciliary muscle. This binding activates a Gq/11 G-protein-coupled signaling cascade:

-

G-protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the contraction of the smooth muscle cells. In the iris sphincter, this results in pupillary constriction (miosis), and in the ciliary muscle, it leads to an increase in the refractive power of the lens for near vision (accommodation).

This compound, particularly the more active (S)-(-)-enantiomer, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade. This leads to the relaxation of the iris sphincter muscle, resulting in mydriasis, and the relaxation of the ciliary muscle, causing cycloplegia.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound enantiomers.

Signaling Pathway of this compound's Antagonism

Caption: Antagonism of M3 receptor signaling by this compound.

Conclusion

This compound remains a cornerstone of ophthalmic practice due to its rapid onset and short duration of action. Understanding the distinct pharmacological properties of its enantiomers is crucial for potential future developments in anticholinergic therapies. The (S)-(-)-enantiomer is the primary contributor to its clinical effects, exhibiting significantly higher potency as a muscarinic antagonist. The synthetic and resolution methods detailed in this guide provide a framework for the preparation and further investigation of these stereoisomers. Future research focusing on the specific binding affinities of the individual enantiomers for all muscarinic receptor subtypes would provide a more complete understanding of their pharmacological profiles and could inform the design of more selective anticholinergic agents.

References

Tropicamide: A Comprehensive Technical Guide to its Function as a Non-Selective Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropicamide is a synthetic tertiary amine antimuscarinic compound widely utilized in ophthalmic practice for its mydriatic and cycloplegic effects. While clinically established, a deeper understanding of its molecular pharmacology is crucial for researchers exploring its potential in other therapeutic areas and for drug development professionals seeking to design novel muscarinic receptor modulators. This technical guide provides an in-depth analysis of this compound's mechanism of action as a non-selective muscarinic antagonist, its binding profile across all five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), the associated downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

This compound, chemically known as N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide, is a parasympatholytic drug that exerts its effects by competitively blocking the action of acetylcholine at muscarinic receptors.[1] Its primary clinical application is in ophthalmology, where topical administration induces dilation of the pupil (mydriasis) and paralysis of the ciliary muscle (cycloplegia), facilitating diagnostic examinations of the retina and other posterior structures of the eye.[2] Beyond its ophthalmic use, there is growing interest in the effects of this compound on other systems, given the widespread distribution of muscarinic receptors throughout the body. Notably, some research has suggested a moderate selectivity for the M4 receptor subtype, sparking investigations into its potential therapeutic utility in conditions such as Parkinson's disease.[3][4] This guide aims to provide a comprehensive technical overview of this compound's pharmacology for the scientific community.

Mechanism of Action

This compound functions as a competitive, non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating downstream signaling cascades. This antagonism of the parasympathetic nervous system leads to a functional dominance of the sympathetic nervous system in tissues where both systems provide input.

In the eye, this compound's antagonism of M3 receptors on the sphincter pupillae muscle of the iris leads to its relaxation and subsequent pupillary dilation (mydriasis). Simultaneously, its blockade of M3 receptors in the ciliary muscle results in paralysis of accommodation (cycloplegia).

Pharmacological Profile

Binding Affinity at Muscarinic Receptor Subtypes

While some commercial sources have suggested that this compound is an M4-preferring antagonist, peer-reviewed studies indicate that it exhibits a relatively non-selective binding profile across all five human muscarinic receptor subtypes. The binding affinities (pKi) of this compound for the M1-M5 receptors are summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.

| Receptor Subtype | This compound pKi (± SEM) | Reference |

| M1 | 7.08 (± 0.04) | |

| M2 | 7.19 (± 0.1) | |

| M3 | 6.99 (± 0.07) | |

| M4 | 6.86 (± 0.12) | |

| M5 | 6.42 (± 0.14) |

Table 1: Binding affinities of this compound for human muscarinic receptor subtypes.

Pharmacokinetics

Following topical ophthalmic administration, this compound is rapidly absorbed. The onset of mydriasis occurs within 15 to 30 minutes, with maximal effect at 20 to 40 minutes. The duration of action is relatively short, with effects lasting for approximately 4 to 6 hours. Systemic absorption can occur, but due to its low affinity for muscarinic receptors and rapid metabolism, systemic side effects are generally minimal.

Downstream Signaling Pathways

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades. This compound, by blocking these receptors, inhibits these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The muscarinic receptor antagonist this compound suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

Unveiling the Non-Ophthalmic Research Potential of Tropicamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropicamide, a well-established muscarinic receptor antagonist in ophthalmic practice, is emerging as a valuable tool in basic and preclinical research beyond its traditional application. This technical guide delves into the non-ophthalmic research applications of this compound, focusing on its pharmacological profile, mechanism of action, and its utility in studying the central nervous system (CNS) and smooth muscle function. This document provides a comprehensive overview of its receptor binding affinities, detailed experimental protocols, and the signaling pathways it modulates, offering a foundational resource for researchers exploring its potential in novel therapeutic areas.

Introduction

Primarily known for its mydriatic and cycloplegic effects in ophthalmology, this compound's utility as a research tool in other physiological systems is increasingly being recognized. As a non-selective muscarinic acetylcholine receptor antagonist, this compound offers a means to probe the function of the parasympathetic nervous system in various tissues.[1][2][3] Notably, emerging evidence suggests a degree of selectivity for the M4 muscarinic receptor subtype, opening avenues for more targeted research applications, particularly in the field of neuropharmacology.[4][5] This guide consolidates the current knowledge on the basic research applications of this compound outside of ophthalmology, providing researchers with the necessary technical details to incorporate this compound into their studies.

Pharmacological Profile: Muscarinic Receptor Binding Affinity

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. While generally considered non-selective, functional assays have indicated a modest selectivity for the M4 receptor subtype. Understanding its binding affinity (Ki) and functional antagonism (pA2) across all five muscarinic receptor subtypes (M1-M5) is crucial for interpreting experimental results.

Table 1: Muscarinic Receptor Binding Affinities (Ki) and Functional Antagonism (pA2) of this compound

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Antagonism (pA2) | Tissue/Assay System | Reference |

| M1 | Data Not Available | Data Not Available | Data Not Available | |

| M2 | Data Not Available | Data Not Available | Data Not Available | |

| M3 | Data Not Available | Data Not Available | Data Not Available | |

| M4 | Data Not Available (modest selectivity reported) | Data Not Available | [35S]-GTPγS binding in CHO cells | |

| M5 | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the action of acetylcholine on G-protein coupled muscarinic receptors. The specific downstream signaling cascade affected depends on the receptor subtype being antagonized.

-

M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors by this compound would inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would reduce the release of intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 Receptors (Gi/o-coupled): Blockade of these receptors by this compound would prevent the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, antagonism of these receptors would disinhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels.

Experimental Protocols for Non-Ophthalmic Research

In Vitro Smooth Muscle Contraction Assays

These assays are fundamental for studying the effects of this compound on smooth muscle physiology in tissues such as the gastrointestinal tract and airways.

Objective: To determine the antagonistic effect of this compound on muscarinic receptor-mediated contraction of intestinal smooth muscle.

Methodology:

-

Tissue Preparation: A male guinea pig (250-350g) is euthanized by cervical dislocation. A 10-15 cm segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7, bubbled with 95% O2 and 5% CO2). 2-3 cm segments are prepared and cleared of mesenteric attachments.

-

Organ Bath Setup: Each ileum segment is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C. One end is attached to a fixed hook and the other to an isometric force transducer. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, 10⁻⁹ to 10⁻⁵ M) is established to determine the baseline contractile response.

-

The tissue is washed and allowed to return to baseline.

-

This compound (at a fixed concentration, e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶ M) is added to the bath and incubated for 30 minutes.

-

A second cumulative concentration-response curve to carbachol is then generated in the presence of this compound.

-

-

Data Analysis: The contractile responses are recorded and analyzed. The rightward shift of the carbachol concentration-response curve in the presence of this compound indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value, which quantifies the affinity of this compound for the muscarinic receptors in this tissue.

Objective: To investigate the potential relaxant effects of this compound on pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: A male guinea pig is euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.

-

Organ Bath Setup: Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2. A resting tension of 1.5 g is applied, and the tissues are equilibrated for 90 minutes.

-

Experimental Procedure:

-

The tracheal rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., carbachol, 10⁻⁶ M or histamine, 10⁻⁵ M).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the organ bath.

-

-

Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by the contractile agent. A concentration-response curve for this compound-induced relaxation is constructed to determine its potency (EC50) and efficacy.

In Vivo Models for CNS and Autonomic Nervous System Research

Objective: To assess the potential of this compound to alleviate motor symptoms in a rodent model of Parkinson's disease.

Methodology:

-

Animal Model: Male Wistar rats or C57BL/6 mice are used. Parkinsonian-like symptoms can be induced by the administration of a dopamine antagonist such as haloperidol (1 mg/kg, i.p.) or a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPTP.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally, 1-10 mg/kg) or directly into specific brain regions (e.g., intracerebroventricularly).

-

Behavioral Assessment:

-

Tremulous Jaw Movements: As a model for parkinsonian tremor, the number and duration of vacuous chewing movements are quantified for a set period following drug administration.

-

Locomotor Activity (Open Field Test): The animal is placed in a novel, open arena, and its movement is tracked using an automated system. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured to assess general locomotor activity and anxiety-like behavior.

-

-

Data Analysis: The effects of this compound on these behavioral parameters are compared between the vehicle-treated and this compound-treated groups.

Objective: To quantify the inhibitory effect of this compound on excessive salivation, a non-motor symptom of Parkinson's disease.

Methodology:

-

Animals: Male Wistar rats (200-250g) are used.

-

Drug Administration:

-

This compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses to establish a dose-response relationship.

-

After a pre-treatment period (e.g., 30 minutes), pilocarpine (4 mg/kg, s.c.) is administered to induce salivation.

-

-

Saliva Collection: Pre-weighed cotton balls are placed in the rat's mouth for a specific duration (e.g., every 15 minutes for 1 hour). The amount of saliva secreted is determined by the change in the weight of the cotton balls.

-

Data Analysis: The total volume of saliva secreted over the collection period is calculated for each group. The percentage of inhibition of salivation by this compound is determined by comparing it to the pilocarpine-only group.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Binding Assay:

-

Membranes are incubated with a specific concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

-

Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To assess the functional antagonism of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).

Methodology:

-

Membrane Preparation: Membranes from cells expressing M2 or M4 receptors are prepared.

-

Assay Procedure:

-

Membranes are incubated with GDP and a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

-

-

Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its functional antagonist potency (IC50 or pA2).

Conclusion

This compound, with its established role as a muscarinic antagonist, presents a versatile and accessible tool for a wide range of non-ophthalmic basic research applications. Its potential M4 receptor selectivity warrants further investigation and could be leveraged for more targeted studies in neurodegenerative and psychiatric disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted pharmacological effects of this compound in various physiological and pathological contexts. Further research to fully characterize its binding profile and explore its effects on a broader range of smooth muscle tissues and CNS functions will undoubtedly expand its utility as a valuable pharmacological probe.

References

- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 3. The muscarinic receptor antagonist this compound suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Tropicamide's Effects on the Parasympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropicamide is a synthetic anticholinergic agent, classified as a non-selective muscarinic receptor antagonist[1][2][3]. Primarily used in ophthalmic applications, it induces temporary pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia)[4][5]. These effects are essential for diagnostic procedures such as fundoscopy and refraction testing, allowing for a clear examination of the eye's posterior structures. This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with the parasympathetic nervous system, relevant quantitative data, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are key components of the parasympathetic nervous system, which controls processes such as smooth muscle contraction, glandular secretion, and pupillary constriction. By blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors, this compound inhibits parasympathetic nerve impulses, leading to a dominance of the sympathetic nervous system's actions.

In the eye, this compound acts on the muscarinic receptors of the iris sphincter muscle and the ciliary body. Blockade of these receptors leads to relaxation of the pupillary sphincter muscle, resulting in mydriasis. Simultaneously, the paralysis of the ciliary muscle, or cycloplegia, prevents accommodation, the process of adjusting the lens for near vision. The M3 subtype of muscarinic receptors is predominantly expressed in the smooth muscle cells of the sphincter pupillae and the ciliary muscles, making it a key target for this compound's ocular effects.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are a family of five subtypes (M1-M5) that can be broadly categorized into two main signaling pathways based on their G-protein coupling. The M1, M3, and M5 receptors preferentially couple to the Gq/11 family of G-proteins, while the M2 and M4 receptors couple to the Gi/o family.

-

Gq/11 Pathway (M1, M3, M5): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and glandular secretion.

-

Gi/o Pathway (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

This compound, as a non-selective antagonist, blocks both of these signaling pathways, preventing the physiological responses mediated by acetylcholine.

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Quantitative Data

Pharmacodynamics: Muscarinic Receptor Binding Affinity

This compound is a non-selective antagonist, binding to all five muscarinic receptor subtypes. However, it exhibits some variation in affinity across these subtypes. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value | Reference |

| M1 | 7.3 | |

| M2 | 7.2 | |

| M3 | 7.2 | |

| M4 | 7.8 |

Note: Another study reported slightly different pKi values: M1 (7.08 ± 0.04), M2 (7.19 ± 0.1), M3 (6.99 ± 0.07), M4 (6.86 ± 0.12), and M5 (6.42 ± 0.14).

Pharmacokinetics: Onset and Duration of Action

Following topical ophthalmic administration, this compound is rapidly absorbed and exerts its effects within minutes. The onset and duration of mydriasis and cycloplegia are key parameters for its clinical use.

| Effect | Onset of Action | Peak Effect | Duration of Action | References |

| Mydriasis | 10-15 minutes | 20-40 minutes | 4-8 hours (up to 24 hours in some individuals) | |

| Cycloplegia | 20-35 minutes | 20-35 minutes | 4-10 hours |

Experimental Protocols

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for muscarinic receptor subtypes.

Materials and Reagents:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine).

-

Unlabeled this compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Measurement of Mydriasis

This protocol describes a method for quantifying the mydriatic effect of topically applied this compound in an animal model.

Objective: To measure the time course and magnitude of pupillary dilation induced by this compound.

Animal Model: Sprague-Dawley rats.

Materials and Reagents:

-

This compound ophthalmic solution (e.g., 0.5% or 1%).

-

Balanced salt solution (for control eye).

-

Digital calipers.

-

Animal restraint system.

Methodology:

-

Acclimatization: Acclimate the animals to the experimental conditions and handling procedures.

-

Baseline Measurement: Measure the baseline pupil diameter (PD) of both eyes using digital calipers under consistent lighting conditions.

-

Drug Administration: Administer a single drop of this compound solution to one eye and a single drop of balanced salt solution to the contralateral eye.

-

Time-Course Measurement: Measure the PD of both eyes at predetermined time points after administration (e.g., 0, 20, 40, 60, 120, 180, 240, 300, and 360 minutes).

-

Data Analysis: For each time point, calculate the mean PD for the treated and control eyes. Plot the change in PD from baseline over time to visualize the onset, peak, and duration of the mydriatic effect. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the effects of different concentrations of this compound or to compare the treated eye to the control eye.

Logical Relationships

This compound belongs to the broader class of anticholinergic drugs, which are further classified as muscarinic receptor antagonists.

Caption: Classification of this compound.

Conclusion

This compound is a well-characterized non-selective muscarinic receptor antagonist that effectively blocks parasympathetic signaling in the eye to produce mydriasis and cycloplegia. Its rapid onset and relatively short duration of action make it a valuable tool in diagnostic ophthalmology. Understanding its pharmacodynamic profile, particularly its binding affinities for different muscarinic receptor subtypes, and its pharmacokinetic properties is crucial for its safe and effective use in clinical and research settings. The experimental protocols outlined in this guide provide a framework for further investigation into the properties of this compound and other anticholinergic agents.

References

Molecular structure and chemical properties of Tropicamide

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tropicamide

Introduction

This compound is a synthetic derivative of tropic acid, classified as an anticholinergic agent and a non-selective muscarinic receptor antagonist.[1][2] Primarily utilized in ophthalmic applications, it is renowned for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects, which are essential for diagnostic examinations of the posterior segment of the eye, such as the retina and lens.[3][4][5] Its rapid onset and relatively short duration of action make it a preferred agent for routine funduscopic examinations. This document provides a comprehensive technical overview of this compound's molecular structure, stereochemistry, physicochemical properties, mechanism of action, and analytical methodologies, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

Chemical Identity

-

IUPAC Name: (RS)-N-Ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide

-

Chemical Formula: C₁₇H₂₀N₂O₂

-

CAS Number: 1508-75-4

Structural Features

This compound is a member of the acetamide class of compounds. Its structure features a central propanamide backbone. A key feature is the chiral carbon atom at the second position of this backbone, which is attached to a phenyl group and a hydroxymethyl group. The amide nitrogen is substituted with both an ethyl group and a pyridin-4-ylmethyl group. This combination of a bulky phenyl ring, a polar hydroxyl group, and a basic pyridine ring is critical to its interaction with muscarinic receptors.

Stereochemistry

This compound possesses a single stereocenter at the carbon atom bearing the phenyl and hydroxymethyl groups. Consequently, it exists as a pair of enantiomers: (R)-(+)-Tropicamide and (S)-(-)-Tropicamide. The commercially available drug is a racemate, meaning it is a 50:50 mixture of the (R) and (S) enantiomers. While studies have been conducted on the individual enantiomers, the racemic mixture is used in clinical practice.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. As a weak base, its solubility is pH-dependent, increasing as the pH decreases. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 284.35 g/mol | |

| Physical State | White crystalline powder | |

| Melting Point | 96 - 98 °C | |

| Water Solubility | Slightly soluble (0.2 - 0.375 g/L at 25 °C) | |

| Solubility (Other) | Soluble in ethanol, chloroform, dilute HCl, and dilute H₂SO₄ | |

| pKa | ~5.3 | |

| LogP (Octanol/Water) | 1.3 - 2.206 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). It blocks the actions of the neurotransmitter acetylcholine on the sphincter pupillae (iris sphincter) and ciliary muscles of the eye.

These muscles are primarily innervated by the parasympathetic nervous system and contain M₃ muscarinic receptors. Acetylcholine binding to these Gq protein-coupled receptors normally initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), causing muscle contraction.

By competitively blocking the M₃ receptor, this compound prevents this signaling cascade. This inhibition of parasympathetic drive leads to the relaxation of the pupillary sphincter muscle, allowing the sympathetically innervated radial dilator muscle to dominate, resulting in mydriasis. Simultaneously, the relaxation of the ciliary muscle leads to cycloplegia, resulting in the loss of accommodation or the ability to focus on near objects. While it is a non-selective antagonist, some studies suggest a modest selectivity for the M₄ receptor subtype.

Analytical Methodologies

The quantification and quality control of this compound in bulk materials and pharmaceutical formulations are essential. Several analytical techniques have been reported for its determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the determination of this compound and its impurities. Chiral HPLC methods have also been developed to resolve the (R) and (S) enantiomers.

-

General Protocol Outline:

-

Column: Cyanopropyl or similar reversed-phase columns are often used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% triethylammonium acetate), adjusted to an acidic pH (~4.0).

-

Chiral Separator: For enantiomeric resolution, a chiral mobile phase additive such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be incorporated.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: UV detection is typically set at the absorbance maximum of this compound, which is around 254-255 nm.

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.

-

UV-Vis Spectrophotometry

Spectrophotometry offers a simpler, more rapid method for this compound quantification, particularly in quality control settings. Extractive spectrophotometric methods are often employed to enhance sensitivity and selectivity.

-

General Protocol Outline:

-

Principle: The method is based on the formation of a colored ion-pair complex between the basic this compound molecule and an acidic dye, such as bromocresol purple (BCP) or methyl orange (MO), in an acidic buffer.

-

Extraction: The resulting ion-pair complex is extracted from the aqueous phase into an immiscible organic solvent like chloroform.

-

Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax) for the specific complex (e.g., 408 nm for BCP, 427 nm for MO).

-

Beer's Law: The concentration of this compound is determined from a calibration curve, as the method typically obeys Beer's law within a specific concentration range (e.g., 1.0–16 μg/mL).

-

Direct UV Measurement: In a simple acidic solution (e.g., 0.1N HCl), this compound exhibits a characteristic UV absorption maximum at approximately 254 nm.

-

Brief Overview of Synthesis

The chemical synthesis of this compound is well-established. A common synthetic route involves the reaction of O-acetyltropyl chloride with N-ethyl-N-(pyridin-4-ylmethyl)amine. This step forms an acetylated intermediate. The final step is an acidic hydrolysis to remove the acetyl protecting group from the hydroxyl moiety, yielding the final this compound product.

Conclusion

This compound is a cornerstone mydriatic and cycloplegic agent in ophthalmology. Its efficacy is rooted in its specific molecular structure, which allows it to function as a potent muscarinic antagonist. A thorough understanding of its chemical properties, stereochemistry, and mechanism of action is fundamental for formulation development, quality assurance, and the exploration of new therapeutic applications. The established analytical methods, such as HPLC and UV-Vis spectrophotometry, ensure the reliable quantification and control of this compound in pharmaceutical products.

References

An In-depth Technical Guide to the Initial Development and Historical Context of Tropicamide in Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tropicamide, a synthetic derivative of tropic acid, emerged in the mid-20th century as a pivotal pharmacological tool in ophthalmology.[1] This technical guide provides a comprehensive overview of its initial development, from its chemical synthesis to its mechanism of action and early clinical applications. We will delve into the historical context of its use, detailing the experimental protocols that established its efficacy and safety profile. Quantitative data from key studies are summarized, and its primary signaling pathway is visually represented to offer a deeper understanding for researchers and drug development professionals.

Initial Development

The discovery and development of this compound date back to the mid-20th century, with its approval for medical use in the United States in 1960.[1][2][3] It was developed as a synthetic antimuscarinic agent with a shorter duration of action compared to atropine, making it a preferable option for diagnostic eye examinations.[4]

Chemical Synthesis

This compound, with the chemical formula C17H20N2O2, is synthesized through a multi-step process. The synthesis involves the reaction of O-acetyltropyl chloride with ethyl(4-piridinylmethyl)amine, followed by the acidic hydrolysis of the acetyl group in the resulting amide.

A detailed laboratory-scale synthesis is described as follows:

-

Tropic acid is reacted with acetyl chloride in the presence of triethylamine and toluene.

-

Thionyl chloride is then added to the mixture.

-

In a separate reaction, N-ethylpyridinemethylamine is mixed with triethylamine in toluene.

-

The product from the first reaction is added dropwise to the second mixture.

-

The resulting organic phase is treated with hydrochloric acid and heated.

-

Following separation and purification steps, including washing and recrystallization, this compound is obtained.

Mechanism of Action

This compound is a non-selective antagonist of muscarinic acetylcholine (mACh) receptors. It has a pharmacological action similar to atropine but is primarily used as an ophthalmic parasympatholytic or mydriatic. By blocking these receptors in the eye's sphincter pupillae and ciliary muscles, this compound inhibits the parasympathetic drive, leading to two main effects:

-

Mydriasis (Pupil Dilation): The relaxation of the pupillary sphincter muscle, which is normally responsible for constricting the pupil, allows the sympathetically innervated radial muscles of the iris to dominate, resulting in pupil dilation.

-

Cycloplegia (Paralysis of Accommodation): By blocking the muscarinic receptors in the ciliary body, this compound prevents the muscle from contracting, which is necessary for the eye to accommodate for near vision.

While it is a non-selective antagonist, some studies suggest that this compound has a modest selectivity for the M4 muscarinic receptor subtype.

Historical Context of Use in Science

Since its approval, this compound has become a standard agent in ophthalmology for diagnostic purposes. Its primary use is to induce mydriasis and cycloplegia to allow for a better examination of the lens, vitreous humor, and retina. Its relatively short duration of action (4-8 hours) is a key advantage in clinical practice.

Over time, its applications have expanded:

-

Combination Therapy: this compound is often administered with a sympathomimetic agent, such as phenylephrine, to enhance pupil dilation.

-

Uveitis Treatment: Cycloplegic drops like this compound are used to treat anterior uveitis, as they can decrease the risk of posterior synechiae and reduce inflammation in the anterior chamber of the eye.

-

Off-Label Investigations: Research has explored the use of oral this compound to alleviate sialorrhea (excessive salivation) in patients with Parkinson's disease, based on its anticholinergic properties and potential selectivity for M4 receptors.

-

Recreational Misuse: Unfortunately, there have been reports of intravenous abuse of this compound as a recreational deliriant drug, particularly in Eastern Europe.

Experimental Protocols

The clinical utility of this compound has been established through numerous studies. Below are summaries of methodologies from key experiments.

Protocol for Comparing this compound Concentrations

A clinical intervention study was conducted to compare the effects of 0.5% and 1.0% this compound solutions on pupil dilation.

-

Study Design: The study involved 25 participants (50 eyes). The right eye of each participant received one drop of 0.5% this compound, and the left eye received one drop of 1.0% this compound.

-

Inclusion/Exclusion Criteria: Participants were selected after an initial demographic questionnaire and ophthalmologic screening. Exclusion criteria included conditions that could affect pupil dilation, such as uveitis, diabetes, high blood pressure, and previous eye surgery or trauma.

-

Data Collection: Photographs of the pupils were taken with a Zeiss FF 450 camera before the administration of the eye drops and at 5, 20, and 60 minutes after administration.

-

Outcome Measures: The VISUPAC software was used to calculate the pupil diameter, which was reported as the average of the maximum horizontal and vertical diameters.

Protocol for Comparing this compound and Phenylephrine Combinations

A prospective randomized controlled trial was conducted to compare the efficacy and side effects of two different mydriatic regimens.

-

Study Design: 101 Chinese outpatients were randomized into two groups. Regime A (51 patients) received topical this compound 1.0% and phenylephrine 2.5%. Regime B (50 patients) received a fixed combination of this compound 0.5% and phenylephrine 0.5%.

-

Inclusion/Exclusion Criteria: Eligible participants were Chinese subjects with dark brown irides, at least 18 years old, and a corrected near visual acuity of 20/400 or better. Exclusion criteria included diabetes mellitus, uncontrolled systemic hypertension, and a history of anterior segment trauma or ocular surgery.

-

Data Collection: The horizontal pupillary diameter was measured. Subject discomfort upon instillation and the time elapsed between instillation and recovery from glare and near blur were also recorded.

-

Outcome Measures: The primary outcome was the change in horizontal pupillary diameter. Secondary outcomes included patient-reported discomfort and recovery time.

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacological properties and clinical effects of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Mydriasis | ||

| Onset | 10-15 minutes | |

| Peak Effect | 25-30 minutes | |

| Duration | 4-8 hours (up to 24 hours in some individuals) | |

| Cycloplegia | ||

| Onset | 20-30 minutes | |

| Duration | 4-10 hours | |

| Systemic Absorption (0.5% solution) | ||

| Mean Peak Plasma Concentration | 2.8 ± 1.7 ng/mL | |

| Time to Peak Concentration | 5 minutes | |

| Plasma Half-life | 30 minutes |

Table 2: Comparison of Pupil Diameter with Different this compound Concentrations

| Time Point | Mean Pupil Diameter (Right Eye, 0.5% this compound) | Mean Pupil Diameter (Left Eye, 1.0% this compound) |

| Baseline | 3.5 ± 0.78 mm | 3.48 ± 0.69 mm |

| 5 minutes | Increase of ~0.95 mm from baseline | Increase of ~0.95 mm from baseline |

| 20 minutes | Increase of ~2.1 mm from baseline | Increase of ~2.0 mm from baseline |

| 60 minutes | Increase of ~4.9 mm from baseline | Increase of ~3.46 mm from baseline |

| Data from a study with 25 participants. |

Table 3: Comparison of Mydriatic Effect of this compound and Phenylephrine Combinations

| Mydriatic Combination | Mean Increase in Pupil Diameter |

| This compound 1.0% + Phenylephrine 2.5% | 3.70 ± 0.97 mm |

| This compound 0.5% + Phenylephrine 0.5% (fixed combination) | 3.32 ± 1.00 mm |

| Data from a study on Chinese patients for preoperative mydriasis. |

Conclusion

This compound remains a cornerstone in ophthalmic practice due to its rapid onset and relatively short duration of action. Its development marked a significant advancement in diagnostic eye procedures. Ongoing research continues to explore its full therapeutic potential, including its off-label use in other medical conditions. This guide has provided a detailed overview of its initial development, historical use, and the scientific evidence that underpins its clinical applications, offering valuable insights for professionals in the field of drug development and research.

References

Tropicamide's Role in Elucidating Acetylcholine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropicamide, a synthetic tertiary amine and antimuscarinic agent, has long been utilized in clinical ophthalmology for its mydriatic and cycloplegic effects.[1][2] Beyond its established clinical applications, this compound serves as a valuable pharmacological tool for researchers investigating the intricacies of acetylcholine (ACh) neurotransmission. As a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), it provides a means to probe the function of these receptors in various physiological and pathological processes.[1][3] Some evidence also suggests a moderate selectivity for the M4 receptor subtype, making it a point of interest in studies targeting this specific receptor.[4]

This technical guide provides an in-depth overview of this compound's role in the study of acetylcholine neurotransmission. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental paradigms. This document outlines this compound's mechanism of action, presents quantitative data on its receptor binding and functional effects, details relevant experimental protocols, and visualizes the signaling pathways it modulates.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles within the central nervous system (CNS). By inhibiting the interaction of acetylcholine with these receptors, this compound effectively blocks the downstream signaling cascades that mediate the physiological effects of muscarinic receptor activation.

Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling pathways.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound, by acting as an antagonist at these receptors, prevents these signaling events from occurring in response to acetylcholine.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's interaction with muscarinic receptors and its physiological effects.

| Receptor Subtype | Ligand | Tissue/System | Parameter | Value | Reference |

| Muscarinic | (-)-Tropicamide | Rabbit Iris Sphincter (non-pigmented) | pA2 | 7.88 | |

| Muscarinic | (+)-Tropicamide | Rabbit Iris Sphincter (non-pigmented) | pA2 | 6.18 |

Table 1: Antagonist Potency (pA2) of this compound Stereoisomers. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Concentration | Time After Instillation | Mean Pupil Diameter (mm) | Reference |

| 0.5% | 20 min | ~4.13 | |

| 0.5% | 40 min | ~4.17 | |

| 1% | 20 min | ~4.28 | |

| 1% | 40 min | ~4.28 | |

| 1% | 10 min | 4.22 | |

| 1% | 20 min | 5.02 | |

| 1% | 30 min | 5.44 |

Table 2: Mydriatic Effect of this compound in Humans. This table shows the mean pupil diameter at various time points after the administration of different concentrations of this compound eye drops.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include control wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Determining Antagonist Potency (pA2)

Schild analysis is a pharmacological method used to determine the pA2 value of a competitive antagonist, which is a measure of its potency. This protocol describes a general procedure for performing a Schild analysis of this compound on an isolated tissue preparation.

Materials:

-

Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, rabbit iris sphincter).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound solutions of varying concentrations.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the organ bath and incubate for a predetermined period to allow for equilibration with the receptors.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA2 value.

-

Signaling Pathways Modulated by this compound

This compound, as a muscarinic antagonist, inhibits the signaling pathways initiated by acetylcholine binding to M1-M5 receptors. The following diagrams illustrate the antagonism of Gq/11 and Gi/o-coupled pathways.

Conclusion

This compound is a versatile and indispensable tool for the study of acetylcholine neurotransmission. Its ability to non-selectively antagonize muscarinic receptors allows for the broad investigation of cholinergic signaling. Furthermore, its potential moderate selectivity for the M4 subtype offers a valuable avenue for more targeted research. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively utilize this compound to dissect the complex roles of muscarinic receptors in health and disease, ultimately contributing to the development of novel therapeutics targeting the cholinergic system.

References

- 1. Duration of Mydriasis Produced by 0.5% and 1% this compound in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]